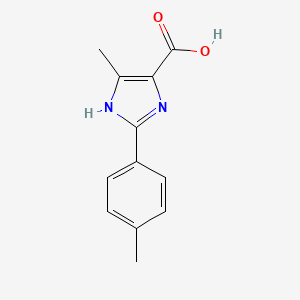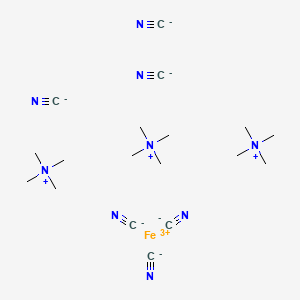
Tetramethylammonium ferricyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium ferricyanide is an organometallic compound with the chemical formula C₁₈H₃₆FeN₉ . It consists of a tetramethylammonium cation and a ferricyanide anion. This compound is known for its yellow crystalline appearance and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylammonium ferricyanide can be synthesized through the reaction of tetramethylammonium chloride with potassium ferricyanide in an aqueous solution. The reaction typically involves mixing the two reactants in water, followed by filtration and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetramethylammonium ferricyanide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in redox reactions.
Reduction: It can be reduced to tetramethylammonium ferrocyanide under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous solutions at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride yields tetramethylammonium ferrocyanide .
Scientific Research Applications
Tetramethylammonium ferricyanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in redox reactions and electrochemical studies.
Biology: It is employed in various biochemical assays and studies involving electron transfer processes.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: It is used in the manufacturing of thin films, catalysts, and other industrial materials.
Mechanism of Action
The mechanism of action of tetramethylammonium ferricyanide involves its ability to participate in redox reactions. The ferricyanide anion can accept electrons, making it an effective oxidizing agent. This property is utilized in various applications, including electrochemical studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetramethylammonium ferricyanide include:
- Tetramethylammonium ferrocyanide
- Potassium ferricyanide
- Sodium ferricyanide
Uniqueness
This compound is unique due to its specific cation-anion combination, which imparts distinct properties such as solubility and reactivity. Compared to other ferricyanides, it offers advantages in terms of stability and ease of handling in various applications .
Properties
Molecular Formula |
C18H36FeN9 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
iron(3+);tetramethylazanium;hexacyanide |
InChI |
InChI=1S/3C4H12N.6CN.Fe/c3*1-5(2,3)4;6*1-2;/h3*1-4H3;;;;;;;/q3*+1;6*-1;+3 |
InChI Key |
CXXNZJVUJDHSAE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12307555.png)
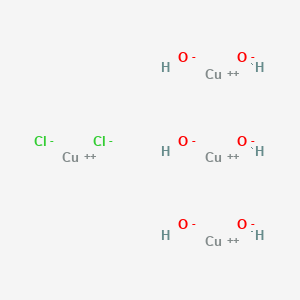
![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12307567.png)
![rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis](/img/structure/B12307571.png)
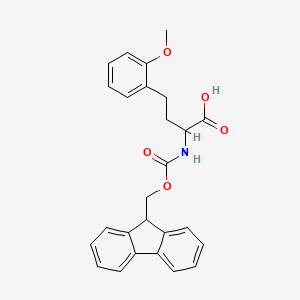
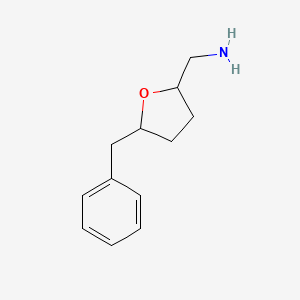
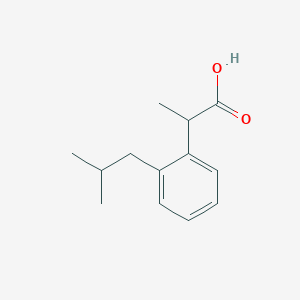
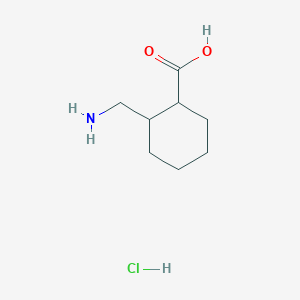
![3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12307603.png)
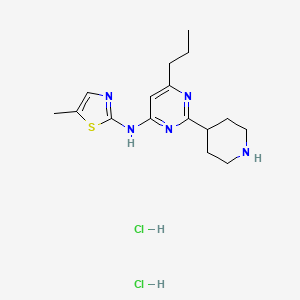
![rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B12307615.png)
![Calcium;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B12307625.png)
![1-(4-Fluorophenyl)-4-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)pyrrolidin-2-one](/img/structure/B12307627.png)
